
8-Bromohypoxanthine
概要
説明
8-Bromohypoxanthine is a chemical compound with the molecular formula C5H3BrN4O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 4 nitrogen atoms, and 1 oxygen atom . The average mass is 215.008 Da and the monoisotopic mass is 213.949020 Da .科学的研究の応用
Synthesis and Physical-Chemical Properties
8-Bromohypoxanthine and its derivatives play a significant role in pharmaceutical science, particularly in the development of new drugs. A study by Ivanchenko (2018) focused on the synthesis of 8-bromo-3-methyl-7-α-methylbenzylxanthine derivatives and the investigation of their physical and chemical properties. This research highlights the potential of this compound derivatives in creating new drugs with various effects (Ivanchenko, 2018).
Crystal and Molecular Structure Analysis
Sakore and Sobell (1969) examined a hydrogen-bonded complex containing adenine and hypoxanthine derivatives, including 9-ethyl-8-bromoadenine and 9-ethyl-8-bromohypoxanthine. Their research contributes to understanding the molecular interactions of these compounds, which is critical in drug design and biochemical studies (Sakore & Sobell, 1969).
Biological Properties and Potential Therapeutic Applications
The synthesis and study of the biological properties of 8-R-thioderivatives of 1-benzyltheobromine, as researched by Ivanchenko et al. (2018), indicate the wide application of xanthine derivatives in medicine, including for diseases like asthma, bronchitis, and chronic obstructive pulmonary disease. This study underscores the importance of this compound in developing medical treatments (Ivanchenko et al., 2018).
Enzymatic Interaction Studies
Hille and Stewart (1984) explored the interaction of xanthine oxidase with 8-bromoxanthine, providing insights into the nature of purines' interaction with enzyme active sites. This research is crucial for understanding biochemical pathways and could influence the development of enzyme-targeted drugs (Hille & Stewart, 1984).
Antimicrobial and Antifungal Applications
The study of 8-amino-7-(2-hydroxy-2-phenylethyl)-3-methylxanthines by Romanenko et al. (2016) demonstrates the potential antimicrobial and antifungal applications of this compound derivatives. Their research provides a basis for developing new antimicrobial and antiviral agents (Romanenko et al., 2016).
Safety and Hazards
When handling 8-Bromohypoxanthine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
作用機序
Target of Action
8-Bromohypoxanthine is a compound utilized in biochemical research focused on nucleic acid chemistry and enzyme-substrate interactions . It serves as an analog of hypoxanthine, a naturally occurring purine derivative . .
Mode of Action
As an analog of hypoxanthine, it may interact with the same targets as hypoxanthine and influence similar biochemical processes . The bromination could potentially alter the base pairing and nucleic acid stability
Result of Action
As an analog of hypoxanthine, it might have similar effects on nucleic acid chemistry and enzyme-substrate interactions
生化学分析
Biochemical Properties
8-Bromohypoxanthine plays a significant role in biochemical reactions, particularly in the context of purine metabolism. It interacts with enzymes such as xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid . The bromine substitution in this compound may alter its binding affinity and reactivity with these enzymes, potentially inhibiting or modifying their activity. Additionally, this compound can interact with other proteins and nucleic acids, influencing various biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may interfere with the synthesis and degradation of nucleotides, impacting DNA and RNA synthesis . The compound’s interactions with cellular enzymes and proteins can lead to alterations in cell function, potentially affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For example, its interaction with xanthine oxidase can inhibit the enzyme’s activity, reducing the production of uric acid . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may undergo chemical degradation, leading to a decrease in its efficacy . Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . Toxic or adverse effects may be observed at high doses, including potential damage to organs and tissues. It is important to determine the optimal dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to purine metabolism. It interacts with enzymes such as xanthine oxidase, which plays a key role in the catabolism of purines . The compound’s presence can affect metabolic flux and the levels of metabolites, potentially leading to alterations in cellular energy balance and nucleotide synthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s presence in the nucleus, cytoplasm, or other organelles can affect its interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
8-bromo-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4O/c6-5-9-2-3(10-5)7-1-8-4(2)11/h1H,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBNLPSFAGAYBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)NC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394637 | |
| Record name | 8-BROMOHYPOXANTHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56046-36-7 | |
| Record name | NSC112525 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-BROMOHYPOXANTHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


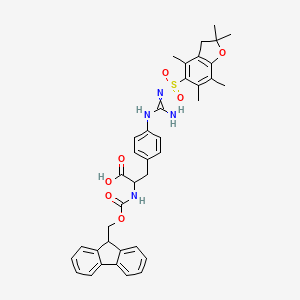
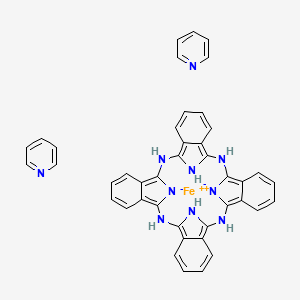
phenanthren]-10a'-ol](/img/structure/B1496395.png)
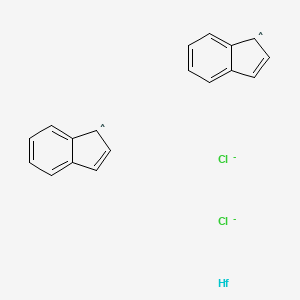


![Methyl 4-(4,5,6,7-tetrahydrooxazolo[4,5-c]pyridin-2-yl)benzoate](/img/structure/B1496417.png)
![(4,8-Bis(5-(dodecylthio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1496419.png)
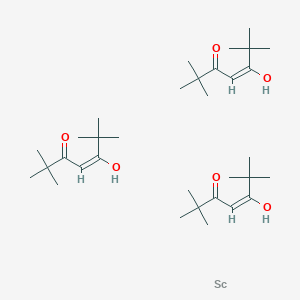
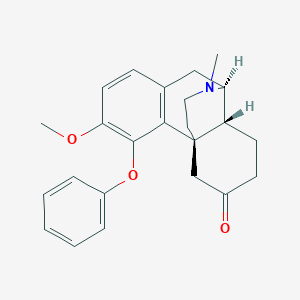
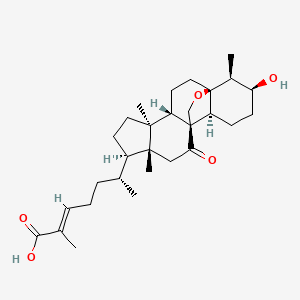
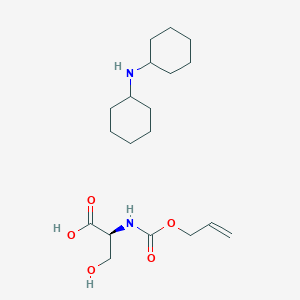

![(4,8-Bis(4-(2-ethylhexyl)-3,5-difluorophenyl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1496444.png)
